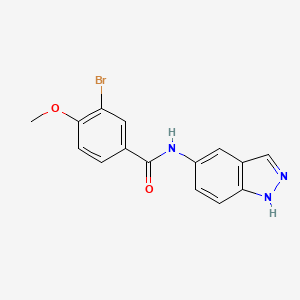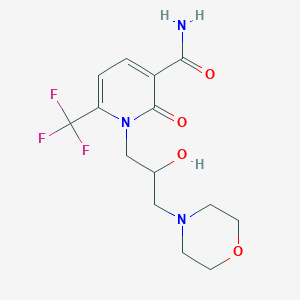
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide, also known as DMS, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and is commonly used as a tool compound for studying the role of carbonic anhydrase enzymes in various biological processes.
作用机制
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide works by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the pH of biological fluids. The inhibition of carbonic anhydrases by 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have various physiological effects, including the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
Apart from its role as a carbonic anhydrase inhibitor, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have various other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The use of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide in lab experiments has several advantages. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. Additionally, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide is relatively easy to synthesize and is commercially available. However, there are also several limitations to the use of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide in lab experiments. It has been shown to have low selectivity for carbonic anhydrase isoforms, which can lead to off-target effects. Additionally, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide. One potential area of research is the development of more selective carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Additionally, the use of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide in combination with other drugs or therapies could lead to improved treatment outcomes in various diseases. Finally, the development of more water-soluble forms of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide could expand its use in various experimental settings.
合成方法
The synthesis of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide can be achieved through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzene sulfonamide with potassium ethoxide, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the intermediate product with 1,2-dimethylimidazole to form 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide.
科学研究应用
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been used extensively in scientific research as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that play a crucial role in regulating the pH of various biological fluids, including blood and cerebrospinal fluid. By inhibiting carbonic anhydrases, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-8-4-5-10(21(13,17)18)6-11(8)15-22(19,20)12-7-16(3)9(2)14-12/h4-7,15H,1-3H3,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGFTSJHGFEJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NS(=O)(=O)C2=CN(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)


![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)
![1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)


![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)
![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)

![Methyl 2-[(5-ethyl-4-methylthiophene-2-carbonyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572134.png)
